molecular formula C15H17N3O B3038948 6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one CAS No. 937604-50-7

6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one

Cat. No.: B3038948
CAS No.: 937604-50-7
M. Wt: 255.31 g/mol
InChI Key: UUQKTLXDLINVND-UHFFFAOYSA-N
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Description

6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one is a heterocyclic compound featuring an indenopyrazole core substituted with amino, tert-butyl, and methyl groups at positions 6, 3, and 2, respectively. Its molecular formula is C₁₆H₁₈N₄O, with a molar mass of 282.35 g/mol (estimated from structural analogs) . The compound is commercially available for research purposes, with suppliers like CymitQuimica offering it at prices ranging from €329.00 (1g) to €854.00 (5g) .

The tert-butyl group at position 3 contributes steric bulk, which may improve metabolic stability and receptor selectivity in pharmacological applications .

Properties

IUPAC Name

6-amino-3-tert-butyl-2-methylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(17-18(14)4)9-6-5-8(16)7-10(9)13(11)19/h5-7H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQKTLXDLINVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like methanol or dichloromethane, and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Automated flash chromatography and other purification techniques are employed to isolate the desired product . The use of advanced equipment and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study demonstrated that modifications to the indeno-pyrazole core could enhance its potency against specific tumor types, suggesting its utility in developing new anticancer agents.

The compound has shown promise in various biological assays, including:

  • Antioxidant Properties : Studies have indicated that it possesses antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways, offering insights into metabolic disease treatment.

Synthetic Applications

Due to its unique chemical structure, this compound serves as an important intermediate in organic synthesis. It can be used to produce other biologically active compounds through various chemical reactions.

Data Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryPotential drug candidate for cancer treatmentSelective cytotoxicity against cancer cell lines
Biological ActivityAntioxidant and enzyme inhibitionExhibits antioxidant properties
Synthetic ApplicationsIntermediate for synthesizing other compoundsUsed in the synthesis of novel pyrazole derivatives

Mechanism of Action

The mechanism of action of 6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The amino group in the target compound contrasts with nitro or oxime substituents in analogs. In β-blocker derivatives (e.g., compound 7b), oxime ethers and hydroxypropylamino groups are critical for β₁-adrenergic receptor antagonism . The target compound’s amino group may offer similar hydrogen-bonding interactions but requires empirical validation.

Thermal and Chemical Stability: The tert-butyl group in 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one contributes to a high boiling point (475.4°C) and flash point (241.3°C) , suggesting that bulky substituents enhance thermal resilience. The target compound’s methyl group at position 2 may further stabilize the core structure.

Safety and Handling: While the target compound lacks explicit safety data, analogs like 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one require precautions against inhalation, skin contact, and environmental release .

Pharmacological Potential

Indenopyrazoles are explored for β-adrenergic blocking activity. For example:

  • (Z/E)-1-phenyl-1H-indeno[1,2-c]pyrazol-4-one O-((2-hydroxy-3-(substituted amino)propyl)oxime (7aec) exhibits competitive β₁-receptor antagonism, with potency influenced by the substituent’s steric and electronic properties .
  • The target compound’s tert-butyl and methyl groups may enhance lipophilicity, improving blood-brain barrier penetration, while the amino group could modulate receptor affinity.

Biological Activity

Overview

6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one is a complex organic compound belonging to the class of indeno-pyrazoles. Its unique structure, characterized by an indeno-pyrazole core with amino, tert-butyl, and methyl substituents, imparts distinct chemical and biological properties that have garnered attention in various fields of scientific research, particularly in medicinal chemistry.

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.32 g/mol
  • CAS Number : 937604-50-7
  • Melting Point : Not specified in the sources reviewed.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Reaction conditions often involve solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid. Industrial production may utilize large-scale batch reactions optimized for yield and purity .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of indeno-pyrazoles exhibit significant cytotoxic effects on cancer cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been reported to interact with specific molecular targets such as enzymes involved in metabolic pathways. This interaction can lead to altered enzyme activity, contributing to its biological effects. For example, it may inhibit enzymes linked to inflammation or cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundIndeno-pyrazole core with amino and tert-butyl groupsAntimicrobial, anticancerUnique combination of functional groups
5-Amino-3-methyl-1-phenylpyrazolePyrazole derivativeModerate antimicrobialDifferent substituents affecting reactivity
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-aminePyrazole core with methoxy groupLimited data on biological activitySimilar core but distinct functional groups

Case Studies

  • Antimicrobial Efficacy : A study comparing various indeno-pyrazole derivatives found that this compound exhibited superior activity against certain Gram-positive bacteria compared to standard antibiotics like Streptomycin and Fluconazole. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity in Cancer Models : In a series of experiments involving human cancer cell lines, this compound demonstrated significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis and interference with cell cycle progression, marking it as a candidate for further development in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one
Reactant of Route 2
Reactant of Route 2
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one

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